molecular formula C9H18ClNO B12279928 Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride

Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride

Cat. No.: B12279928
M. Wt: 191.70 g/mol
InChI Key: UAYPIVGPMWSDFK-QGGRMKRSSA-N
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Description

Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride is a chemical compound with a unique bicyclic structure. It is often used in laboratory settings for the synthesis of various substances and has applications in organic synthesis, agrochemicals, pharmaceuticals, and dyestuff fields .

Preparation Methods

The synthesis of Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds. Industrial production methods typically involve similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include gold catalysts, propargylic carboxylates, and glycal derivatives . The major products formed from these reactions are often enantiomerically pure bicyclic compounds, which are valuable in the synthesis of complex molecules.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. . In the industry, it is used in the production of agrochemicals and dyestuffs, contributing to the development of new materials and products.

Mechanism of Action

The mechanism of action of Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with various molecular targets and pathways. The gold(I)-catalyzed reactions facilitate the formation of intermediate compounds that undergo further transformations, leading to the desired products . The specific molecular targets and pathways involved depend on the particular application and reaction conditions.

Comparison with Similar Compounds

Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride can be compared with other similar compounds such as 8-oxabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane . These compounds share similar bicyclic structures but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its methoxymethyl group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

(1S,5R)-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c1-11-6-7-4-8-2-3-9(5-7)10-8;/h7-10H,2-6H2,1H3;1H/t7?,8-,9+;

InChI Key

UAYPIVGPMWSDFK-QGGRMKRSSA-N

Isomeric SMILES

COCC1C[C@H]2CC[C@@H](C1)N2.Cl

Canonical SMILES

COCC1CC2CCC(C1)N2.Cl

Origin of Product

United States

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